1-(4-fluorophenyl)-3-(2-methoxybenzyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
The compound 1-(4-fluorophenyl)-3-(2-methoxybenzyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic molecule belonging to the pyrimidotriazinone class. Its structure features a fused pyrimidine-triazine core, substituted with a 4-fluorophenyl group at position 1, a 2-methoxybenzyl moiety at position 3, and methyl groups at positions 7 and 7. These substituents are critical for modulating its physicochemical properties and biological interactions. The 4-fluorophenyl group enhances metabolic stability and lipophilicity, while the 2-methoxybenzyl moiety may influence target binding affinity through π-π interactions . The methyl groups at positions 7 and 8 likely contribute to steric effects, affecting conformational flexibility and selectivity .
Properties
Molecular Formula |
C22H23FN4O2 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-[(2-methoxyphenyl)methyl]-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C22H23FN4O2/c1-15-16(2)24-22-26(19-10-8-18(23)9-11-19)13-25(14-27(22)21(15)28)12-17-6-4-5-7-20(17)29-3/h4-11H,12-14H2,1-3H3 |
InChI Key |
OKOAOOHCXZRXSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CC3=CC=CC=C3OC)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Preparation Methods
Core Structure Formation via Cyclization Reactions
The pyrimido[1,2-a] triazin-6-one scaffold is typically synthesized through cyclization reactions. A three-component approach using 2-aminopyrimidin-4(3H)-one , aliphatic/aromatic amines , and formaldehyde has been widely adopted . For the target compound, this method was modified to incorporate 2-methoxybenzylamine and 4-fluorophenyl substituents:
-
Step 1 : Condensation of 7,8-dimethyl-2-aminopyrimidin-4(3H)-one with 2-methoxybenzylamine in ethanol under reflux (80°C, 3–4 hours).
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Step 2 : Addition of formaldehyde (37% aqueous solution) to the reaction mixture, followed by reflux for an additional 6 hours.
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Step 3 : Introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution using 4-fluorobenzyl bromide in dimethylformamide (DMF) with potassium carbonate as a base.
Key Data :
Regioselective Annulation Using Guanidine Derivatives
Regioselectivity is critical for positioning substituents on the triazine ring. A method involving 1-(6-oxo-1,6-dihydropyrimidin-2-yl)guanidines and triethyl orthoacetate (TEOA) was employed :
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Guanidine Formation : Reaction of 7,8-dimethyl-2-aminopyrimidin-4(3H)-one with cyanamide in acetic acid (120°C, 8 hours).
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Triazine Ring Closure : Treatment with TEOA in refluxing acetic acid (12 hours), forming the triazine core.
-
Functionalization :
Optimization Insights :
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A protocol adapted from achieved full cyclization in 30 minutes:
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Reagents : 7,8-dimethyl-2-aminopyrimidin-4(3H)-one, 2-methoxybenzylamine, formaldehyde (1:1:2 molar ratio).
-
Conditions : Microwave irradiation (150 W, 150°C, ethanol solvent).
-
Post-Functionalization :
Advantages :
-
Reduced Byproducts: <5% impurities (LC-MS analysis).
Solvent and Catalyst Optimization
Reaction media and catalysts critically influence yield and selectivity:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | Ethanol/DMF (3:1) | +15% vs. Ethanol |
| Catalyst | Piperidine (10 mol%) | +20% vs. No Cat. |
| Temperature | 80°C (reflux) | Prevents Decarb. |
| Reaction Time | 6 hours (Step 1) | Maximizes Interm. |
Purification and Characterization
Final purification steps ensure high-purity product:
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Recrystallization : Isopropyl alcohol or ethanol/water (7:3) .
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Chromatography : Silica gel (ethyl acetate/hexane, 1:2) for residual impurities .
Characterization Data :
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1H NMR (DMSO-d6): δ 2.21 (s, 6H, CH3), 3.78 (s, 3H, OCH3), 4.91 (s, 2H, CH2), 6.82–7.45 (m, 8H, Ar-H).
Challenges and Solutions
-
Regioselectivity : Competing reactions at N1 vs. N3 positions were mitigated using bulky amines (e.g., 2-methoxybenzylamine) .
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Steric Hindrance : 7,8-Dimethyl groups slow cyclization; extended reaction times (8–10 hours) improved yields .
-
Byproduct Formation : Unreacted formaldehyde led to dimerization; controlled addition (dropwise, 0°C) minimized this .
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Three-Component | 62–68 | 10–12 | 95 |
| Guanidine-TEOA | 70–75 | 14–16 | 97 |
| Microwave | 75–82 | 0.5 | 98 |
Industrial-Scale Considerations
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Cost Efficiency : TEOA is preferred over palladium catalysts for large-scale synthesis .
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Safety : Formaldehyde requires closed-system reactors to limit exposure .
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Waste Management : Ethanol recycling reduces environmental impact .
Recent Advances
Chemical Reactions Analysis
1-(4-fluorophenyl)-3-(2-methoxybenzyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Research
This compound has shown promise in cancer research due to its potential cytotoxic effects on cancer cells. Studies indicate that derivatives of pyrimido[1,2-a][1,3,5]triazin compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, the combination of this compound with established chemotherapeutic agents like cisplatin has been explored to enhance therapeutic efficacy while reducing side effects associated with high-dose chemotherapy .
Neuropharmacology
Research has indicated that compounds similar to 1-(4-fluorophenyl)-3-(2-methoxybenzyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one may have neuroprotective properties. In vitro studies have suggested that they can modulate neurotransmitter systems and potentially provide therapeutic benefits for neurodegenerative diseases .
Antimicrobial Activity
Preliminary studies have suggested that this compound exhibits antimicrobial properties against various pathogens. The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways crucial for microbial survival .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-(2-methoxybenzyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Bioactivity and Pharmacological Implications
- Target Compound vs. 4k : The indolin-1-yl group in 4k enables interactions with kinase ATP-binding pockets, as seen in similar scaffolds . In contrast, the target compound’s 2-methoxybenzyl group may favor interactions with hydrophobic regions of enzymes like HDACs or PI3K .
- Role of Fluorine: The 4-fluorophenyl group in the target compound enhances metabolic stability compared to non-halogenated analogues (e.g., phenyl-substituted derivatives in ). Fluorine’s electronegativity also strengthens hydrogen bonding with target proteins .
- Methoxy vs. Ethoxy Substituents : The 2-methoxybenzyl group in the target compound offers a balance between lipophilicity and solubility, whereas ethoxy-substituted derivatives (e.g., ) exhibit higher metabolic stability but reduced aqueous solubility.
Computational and Bioactivity Profiling
- Similarity Indexing : Using Tanimoto coefficients (), the target compound shows >50% structural similarity to kinase inhibitors like ZINC00027361 (GSK3 inhibitor) .
- QSAR Predictions : Substituent electronegativity (fluorine, methoxy) correlates with predicted blood-brain barrier permeability (LogP ~3.2) and moderate oral bioavailability (~65%) .
Biological Activity
1-(4-fluorophenyl)-3-(2-methoxybenzyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the pyrimido[1,2-a][1,3,5]triazin-6-one class. Its unique structural features include a fluorophenyl group and a methoxybenzyl group that contribute to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C22H23FN4O2
- Molecular Weight : 394.44 g/mol
- CAS Number : 1144437-37-5
The biological activity of 1-(4-fluorophenyl)-3-(2-methoxybenzyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is believed to involve interactions with specific enzymes or receptors. These interactions can modulate various biological pathways:
- Enzyme Inhibition : The compound may inhibit certain enzymes that play critical roles in metabolic pathways.
- Receptor Binding : It may bind to receptors involved in cellular signaling processes.
Biological Activity Studies
Research has indicated that this compound exhibits a variety of biological activities:
Antitumor Activity
Preliminary studies have suggested potential antitumor properties. For instance:
- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines. For example, it demonstrated significant activity against the HCT-116 colon carcinoma cell line with an IC50 value of approximately 6.2 μM .
Anti-inflammatory Effects
Research has also explored the anti-inflammatory potential of this compound:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
- Substituent Effects : Variations in substituents at the nitrogen and carbon positions significantly affect the compound's activity. For example, modifications to the fluorophenyl or methoxybenzyl groups can enhance solubility and target specificity .
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Tageldin et al. (2020) | Various pyrimidine derivatives | Anti-inflammatory | Varies by compound |
| Recent Research (2021) | Pyrimido derivatives | Antitumor | 6.2 μM against HCT-116 |
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis of this pyrimido-triazinone derivative involves multi-step reactions requiring precise control of reaction parameters. For example:
- Temperature : Intermediate steps (e.g., cyclization or substitution) may require refluxing in solvents like ethanol or DMF at 80–100°C to ensure completion .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions, while non-polar solvents may stabilize intermediates .
- Catalysts : Acidic or basic conditions (e.g., DIPEA) can influence regioselectivity during ring formation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the final product with >95% purity .
Q. How can the structure of this compound be confirmed experimentally?
A combination of spectroscopic and crystallographic methods is essential:
- NMR spectroscopy : Compare and NMR chemical shifts to analogous pyrimido-triazinones (e.g., 4k: δ 2.31 ppm for CH, δ 7.25–7.80 ppm for aromatic protons) .
- Mass spectrometry : HRMS (ESI) should match the molecular ion [M+H] within 3 ppm error .
- X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in stereochemistry or substituent positioning .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrimido-triazinone synthesis be addressed?
Regioselectivity during cyclization is influenced by steric and electronic factors:
- Substituent effects : Electron-withdrawing groups (e.g., 4-fluorophenyl) direct nucleophilic attack to less hindered positions. Compare with 4l (70% yield with 3-bromophenyl vs. 4k with indoline) .
- Reagent choice : Triethylorthoacetate promotes annulation at the pyrimidine N1 position, while other orthoesters may alter regiochemistry .
- Computational modeling : DFT calculations (e.g., Gaussian 09) predict transition-state energies to optimize reaction pathways .
Q. What strategies resolve contradictions in biological activity data for this compound?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. cellular assays) may arise from:
- Solubility issues : Use DMSO stocks ≤0.1% to avoid false negatives in cell-based assays .
- Metabolic stability : Perform microsomal stability assays (e.g., liver microsomes) to identify rapid degradation pathways .
- Off-target effects : Employ CRISPR-Cas9 gene editing to validate target specificity in isogenic cell lines .
Q. How can computational methods enhance the design of derivatives with improved properties?
Integrated computational workflows are critical:
- Docking studies : AutoDock Vina predicts binding modes to target proteins (e.g., kinases) using crystal structures from the PDB .
- ADMET prediction : SwissADME evaluates logP, bioavailability, and BBB penetration to prioritize derivatives .
- QSAR modeling : Build regression models using descriptors like molar refractivity and H-bond donors to correlate structure with activity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
